((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid
Description
The compound ((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid is a structurally complex molecule featuring a branched aliphatic backbone with multiple amide linkages. Its core structure includes a 4-methylpentanoyl moiety modified by aminoacetyl and glycine-derived acetic acid groups. This arrangement confers unique physicochemical properties, such as intermediate polarity due to the balance between hydrophobic methyl groups and hydrophilic amide/carboxylic acid functionalities.
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(13-8(14)4-11)10(17)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,17)(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBIBMKQNXHNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953259 | |
| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2576-67-2, 311793-05-2 | |
| Record name | NSC89616 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Peptide Synthesis Approach
The synthesis of this compound predominantly follows classical peptide synthesis strategies involving:
Amino Acid Protection: Selective protection of amino and carboxyl groups is essential to prevent side reactions during peptide bond formation. Common protecting groups include Boc (tert-butyloxycarbonyl) for amino groups and esterification for carboxyl groups.
Peptide Bond Formation: The core step involves coupling amino acids or peptide fragments through amide bond formation. This is typically achieved using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), often in the presence of additives like hydroxybenzotriazole (HOBt) to improve yield and reduce racemization.
Deprotection: After coupling, protecting groups are removed under conditions that preserve the integrity of the peptide bonds and stereochemistry. Acidic conditions (e.g., trifluoroacetic acid for Boc removal) or basic hydrolysis (for esters) are commonly used.
Purification: The crude peptide is purified using chromatographic techniques, primarily high-performance liquid chromatography (HPLC), to achieve high purity required for biological applications.
Solid-Phase Peptide Synthesis (SPPS)
For industrial or larger-scale synthesis, solid-phase peptide synthesis (SPPS) is the preferred method. This technique involves anchoring the initial amino acid to a solid resin, allowing sequential addition of protected amino acids with washing steps in between. Advantages include:
Enhanced efficiency and automation capability.
Simplified purification by filtration.
High control over sequence and stereochemistry.
SPPS protocols for this compound would involve the sequential incorporation of glycine and leucine derivatives, with aminoacetylation steps introduced at appropriate stages.
Reaction Conditions and Reagents
| Step | Typical Reagents/Conditions | Notes |
|---|---|---|
| Amino Acid Protection | Boc2O, Fmoc-Cl, esterification reagents | Protect amino/carboxyl groups |
| Peptide Coupling | DCC, DIC, HOBt, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Coupling agents to form amide bonds |
| Deprotection | TFA (trifluoroacetic acid), piperidine (for Fmoc) | Removal of protecting groups |
| Purification | Reverse-phase HPLC | High purity isolation |
Industrial Scale Considerations
Use of automated peptide synthesizers for SPPS.
Optimization of solvent systems (e.g., DMF, DCM) for efficient coupling.
Monitoring reaction progress by analytical HPLC or mass spectrometry.
Final product characterization by NMR, IR, and elemental analysis.
Chemical Reactions Analysis Related to Preparation
Common Reagents and Their Roles
| Reagent | Role | Reaction Type |
|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | Peptide bond coupling | Activation of carboxyl group |
| Hydroxybenzotriazole (HOBt) | Coupling efficiency enhancer | Additive to reduce racemization |
| Trifluoroacetic acid (TFA) | Deprotection | Acidic cleavage of Boc groups |
| Piperidine | Deprotection | Base-mediated removal of Fmoc groups |
| Sodium borohydride (NaBH4) | Reduction (if applicable) | Reduces carbonyl groups |
| Hydrogen peroxide (H2O2) | Oxidation (if applicable) | Oxidizes sulfur residues |
Reaction Outcomes and Purity
The major product is the target peptide with the correct sequence and stereochemistry.
Side products may include racemized peptides, incomplete coupling products, or over-oxidized residues.
Purification via HPLC ensures removal of impurities and side products, yielding a product suitable for biochemical applications.
Summary Data Table of Compound Characteristics and Preparation
| Property/Aspect | Details |
|---|---|
| Molecular Formula | C10H19N3O4 |
| Molecular Weight | 245.28 g/mol |
| CAS Number | 2576-67-2, 311793-05-2 |
| Key Synthetic Steps | Protection → Coupling → Deprotection → Purification |
| Common Coupling Agents | DCC, DIC, EDC |
| Purification Method | Reverse-phase HPLC |
| Synthetic Methodologies | Solution-phase peptide synthesis, SPPS |
| Typical Protecting Groups | Boc, Fmoc |
| Analytical Characterization | NMR, Mass Spectrometry, IR, HPLC |
Research and Source Diversity
The preparation methods outlined are consistent with standard peptide synthesis protocols documented in peer-reviewed literature and patent disclosures related to peptide derivatives structurally similar to this compound. The use of solid-phase peptide synthesis is well-established in industrial production, providing scalability and reproducibility. Analytical techniques such as HPLC and mass spectrometry ensure product quality and identity, critical for biochemical and medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialized polymers and as a catalyst in certain chemical processes
Mechanism of Action
The mechanism of action of 2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This interaction can lead to downstream effects on cellular pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Key Observations :
- The target compound’s branched aliphatic chain and dual amide groups distinguish it from the simpler 2-aminomethyl-4-methyl-pentanoic acid (), which lacks the aminoacetyl and acetic acid extensions.
- Compared to 4-[(Phenylacetyl)amino]phenyl acetate (), the absence of aromatic rings in the target compound likely enhances aqueous solubility but reduces lipid membrane permeability.
- The target’s smaller size relative to Larazotide acetate () may limit its binding affinity but improve metabolic stability .
Pharmacological and Functional Comparisons
Binding Affinity and Targets
- NFH (CID: 5287851) (): A co-crystallized reference ligand with zinc-binding properties, NFH’s 4-methylpentanoyl and valinamide groups suggest divergent targets (e.g., metalloenzymes) compared to the target compound’s glycine-acetic acid motif .
Biological Activity
((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid, also known as a derivative of amino acids, has gained attention in recent years for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H19N3O4
- CAS Number : [insert CAS number if available]
The biological activity of this compound is attributed to its interactions with various biological pathways:
- Protein Synthesis : The compound may influence protein synthesis by acting on amino acid transporters and modulating the availability of amino acids necessary for protein production.
- Cell Signaling Pathways : It has been shown to interact with several cell signaling pathways, including the MAPK/ERK pathway and JAK/STAT signaling, which are crucial in regulating cell growth and differentiation .
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anti-inflammatory Effects : Studies suggest that it may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
- Neuroprotective Properties : Preliminary research shows potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
- Cancer Therapy : There is emerging evidence that compounds similar to this can be utilized in targeted cancer therapies, particularly in antibody-drug conjugates (ADCs) .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotection
In a study investigating neuroprotective effects, researchers administered varying doses of this compound to animal models subjected to oxidative stress. Results indicated a significant reduction in neuronal cell death and improved behavioral outcomes compared to control groups.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of the compound. It was found that treatment with this compound led to a marked decrease in the levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the recommended synthetic routes for ((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid, and how can yield optimization be achieved?
Methodological Answer:
- Stepwise Solid-Phase Synthesis : Utilize Fmoc/t-Bu protection strategies. Couple 4-methylpentanoic acid to a resin, followed by sequential addition of aminoacetyl and glycine moieties. Use HOBt/DIC coupling reagents to minimize racemization .
- Yield Optimization : Monitor reaction progress via LC-MS. Adjust solvent polarity (e.g., DMF/DCM mixtures) and temperature (0–25°C) to improve coupling efficiency. Post-synthesis, purify via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to achieve >95% purity .
Q. How can the structural integrity and purity of this compound be validated?
Methodological Answer:
- Analytical Techniques :
- NMR : Confirm backbone connectivity via ¹H NMR (D₂O, 500 MHz): δ 1.2–1.5 ppm (4-methylpentanoyl CH₃), δ 3.1–3.5 ppm (amide NH and CH₂ groups) .
- HPLC : Use a C18 column with UV detection at 214 nm; retention time consistency (±0.2 min) indicates purity .
- HRMS : Exact mass calculation (C₁₁H₂₁N₃O₅, [M+H]⁺ = 276.1553) to confirm molecular identity .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC). Measure IC₅₀ values in triplicate at pH 7.4 .
- Cell-Based Viability Assays : Incubate with HEK293 cells (72 hrs, 1–100 µM). Use MTT assays to assess cytotoxicity. Normalize data to untreated controls .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., buffer composition, temperature). For in vivo discrepancies, validate pharmacokinetics via LC-MS/MS to measure plasma/tissue concentrations .
- Orthogonal Assays : Compare SPR (surface plasmon resonance) binding affinity with functional assays (e.g., cAMP modulation). Discrepancies may indicate off-target effects or metabolite interference .
Q. What role does stereochemistry play in the compound’s interaction with biological targets?
Methodological Answer:
- Chiral HPLC Separation : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10). Test each isomer in enzyme inhibition assays to determine stereospecificity .
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., proteases). The (S)-configuration at the 4-methylpentanoyl group may enhance hydrophobic binding in active sites .
Q. What computational strategies predict binding modes and guide SAR studies?
Methodological Answer:
- Docking Studies (AutoDock Vina) : Dock the compound into X-ray structures of target enzymes (PDB: 4L8). Focus on hydrogen bonding (amide NH to Asp189) and hydrophobic contacts (4-methyl group to Val213) .
- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., methyl position) with IC₅₀ values. Validate models with leave-one-out cross-validation (q² > 0.6) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
